molecular formula C15H15N3O5S B14926739 5-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid

5-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B14926739
M. Wt: 349.4 g/mol
InChI Key: BSVYYNSIOWNBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[3-(METHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a unique structure combining a pyrazole ring, a cyclopentathiophene moiety, and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[3-(METHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopentathiophene intermediate, followed by its functionalization to introduce the methoxycarbonyl group. The final steps involve the formation of the pyrazole ring and the carboxylic acid group through cyclization and oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

5-({[3-(METHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

5-({[3-(METHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 5-({[3-(METHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and cyclopentathiophene-based molecules. Examples include:

  • 5-(METHOXYCARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
  • 3-(METHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-2-YL AMINE

Uniqueness

The uniqueness of 5-({[3-(METHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its combined structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H15N3O5S

Molecular Weight

349.4 g/mol

IUPAC Name

5-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C15H15N3O5S/c1-18-11(8(6-16-18)14(20)21)12(19)17-13-10(15(22)23-2)7-4-3-5-9(7)24-13/h6H,3-5H2,1-2H3,(H,17,19)(H,20,21)

InChI Key

BSVYYNSIOWNBKW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.